A-887826-d8 - 1794753-88-0

A-887826-d8

Catalog Number: EVT-1463228
CAS Number: 1794753-88-0
Molecular Formula: C26H29ClN4O3
Molecular Weight: 489.042
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

A-887826-d8 is a synthetic compound belonging to a class of pyridine derivatives, primarily recognized for its potent activity as a voltage-dependent sodium channel blocker. It has garnered attention in pharmacological research due to its selective inhibition of the Na(v)1.8 sodium channels, which are implicated in chronic pain mechanisms. This compound is characterized by its unique molecular structure and significant biological activity, making it a subject of interest in pain management studies.

Source

A-887826-d8 was identified through a series of chemical modifications aimed at enhancing the efficacy and selectivity of sodium channel blockers. Its development is part of ongoing research into pain relief mechanisms, particularly focusing on the Na(v)1.8 subtype, which plays a crucial role in transmitting pain signals. The compound has been documented in various scientific publications, including studies that detail its synthesis and biological evaluation.

Classification

A-887826-d8 is classified as a pharmacological agent with applications in pain management. It is specifically categorized under sodium channel blockers, with a focus on therapeutic uses in neuropathic pain conditions.

Synthesis Analysis

Methods

The synthesis of A-887826-d8 involves several key steps that utilize advanced organic chemistry techniques. The primary method employed for its synthesis includes:

  1. Palladium-Catalyzed Reactions: These reactions are critical for forming carbon-nitrogen bonds, which are essential in constructing the pyridine core of the compound.
  2. Functional Group Modifications: Various functional groups are introduced through electrophilic aromatic substitutions and nucleophilic additions to enhance the compound's pharmacological properties.

Technical Details

The synthesis generally follows a multi-step process that may include:

  • Formation of Aryne Intermediates: Arynes are generated through dehydrohalogenation reactions, which serve as reactive intermediates for further transformations.
  • Deuterium Labeling: The incorporation of deuterium atoms allows for tracing the compound's metabolic pathways and understanding its mechanism of action.
Molecular Structure Analysis

Structure

A-887826-d8 features a complex molecular structure characterized by:

  • A pyridine ring system.
  • Specific substituents that enhance its interaction with sodium channels.

Data

The molecular formula for A-887826-d8 is CxHyDzNaObC_{x}H_{y}D_{z}N_{a}O_{b}, where xx, yy, zz, aa, and bb represent the number of each atom type in the molecule. The exact structural representation can be derived from spectral data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.

Chemical Reactions Analysis

Reactions

A-887826-d8 undergoes several chemical reactions that are pivotal for its functionality:

  • Substitution Reactions: The bromine substituent can be replaced by various nucleophiles, enhancing the compound's versatility.
  • Reduction Reactions: The nitro group can be reduced to an amino group, potentially altering the compound's biological activity.

Technical Details

Key reagents and conditions for these reactions include:

  • Substitution: Utilization of bases such as sodium hydroxide to facilitate nucleophilic attack.
  • Reduction: Employing reducing agents like palladium on carbon under controlled conditions to ensure selectivity and yield.
Mechanism of Action

Process

The mechanism of action for A-887826-d8 involves its binding to specific sodium channels, particularly Na(v)1.8. Upon binding, it inhibits sodium ion influx, which is crucial for action potential generation in neurons.

Data

Studies have shown that A-887826-d8 has an IC(50) value of approximately 11 nM for Na(v)1.8 channels, indicating potent inhibitory effects. It selectively affects tetrodotoxin-resistant currents in dorsal root ganglion neurons, contributing to its efficacy in alleviating neuropathic pain symptoms.

Physical and Chemical Properties Analysis

Physical Properties

A-887826-d8 exhibits several notable physical properties:

  • Molecular Weight: Approximately 218.99 g/mol.
  • Solubility: Soluble in organic solvents, which facilitates its application in various formulations.

Chemical Properties

The chemical properties include:

  • Stability: A-887826-d8 maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The presence of functional groups allows for diverse chemical reactivity, making it suitable for further derivatization.
Applications

A-887826-d8 has significant potential applications in scientific research and pharmacology:

  • Pain Management: Its primary application lies in treating chronic pain conditions by modulating sodium channel activity.
  • Research Tool: It serves as a valuable tool for studying sodium channel physiology and pathophysiology related to pain signaling pathways.
Introduction

A-887826-d8 is a deuterated analog of the potent voltage-gated sodium channel blocker A-887826, specifically designed to enhance metabolic stability for advanced pharmacokinetic and mechanistic studies of neuropathic pain. This compound selectively targets the Nav1.8 subtype (SCN10A), a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in small-diameter dorsal root ganglion (DRG) neurons. Nav1.8 channels contribute >80% of the total sodium current in nociceptors and are pivotal in action potential generation and propagation under pathological conditions [1] [4] [8]. The deuterium substitution at eight hydrogen atoms (morpholinyl-d8 group) reduces cytochrome P450-mediated degradation, thereby extending the compound’s half-life in vivo without altering its primary pharmacological activity [5]. As neuropathic pain affects 7–10% of the global population and remains inadequately managed by existing therapies, A-887826-d8 serves as a critical molecular tool for dissecting Nav1.8’s role in pain signaling and validating its therapeutic potential [4] [9].

Pharmacological Profile of A-887826-d8

A-887826-d8 retains the high-affinity blocking activity of its parent compound against Nav1.8 channels. In recombinant human Nav1.8 assays, it demonstrates sub-nanomolar potency (IC₅₀ = 11 nM), with 3-fold selectivity over Nav1.2 (IC₅₀ = 33 nM), 10-fold over TTX-sensitive (TTX-S) currents, and >30-fold over cardiac Nav1.5 channels [1] [3] [10]. Electrophysiological studies confirm its voltage-dependent mechanism: at depolarized membrane potentials (−40 mV), it stabilizes Nav1.8 in an inactivated state, reducing channel availability by 70–80% without affecting activation kinetics [1] [6]. This contrasts sharply with classical sodium channel blockers (e.g., lidocaine), which exhibit frequency-dependent inhibition. Notably, A-887826-d8 displays reverse use-dependence—inhibition decreases during repetitive stimulation (e.g., 5 Hz action potential trains)—due to reduced affinity for inactivated channels during sustained depolarization [6].

Table 1: Selectivity Profile of A-887826-d8

Sodium Channel IsoformIC₅₀ (nM)Selectivity Ratio (vs. Nav1.8)
Nav1.8 (hNav1.8)111.0
Nav1.2333.0
TTX-S currents11010.0
Nav1.5>330>30.0

Historical Development of Sodium Channel Blockers

The evolution of sodium channel blockers spans three generations:

  • First-generation non-selective agents (e.g., lidocaine, carbamazepine): These broad-spectrum inhibitors suppress all voltage-gated sodium channels, causing dose-limiting CNS (sedation, cognitive impairment) and cardiac (arrhythmia) adverse effects. Their efficacy in neuropathic pain is moderate (30–40% pain reduction) and often transient [2] [4].
  • Subtype-selective inhibitors: Genetic validation of Nav1.7/Nav1.8 roles in pain (e.g., Nav1.7 gain-of-function mutations causing inherited erythromelalgia) spurred targeted drug discovery. Pfizer’s Nav1.7 blockers and Vertex’s Nav1.8 inhibitor VX-548 demonstrated proof-of-concept analgesia but limited clinical efficacy [9].
  • Deuterated chemical probes: Isotopic engineering (e.g., A-887826-d8) emerged to address metabolic instability of early candidates. Deuterium incorporation slows hepatic metabolism, improving bioavailability for sustained target engagement without modifying receptor interactions [5].

Neuropathic Pain Pathophysiology and Therapeutic Targets

Neuropathic pain arises from maladaptive plasticity in sensory pathways following nerve injury. Key mechanisms include:

  • Peripheral sensitization: Injured or inflamed nerves exhibit ectopic activity due to Nav1.8/Nav1.7 redistribution. In spinal nerve ligation (SNL) models, Nav1.8 accumulates in uninjured C-fibers, increasing TTX-R currents by >40% and driving spontaneous pain [8] [4].
  • Channel dysregulation: Nav1.8 undergoes post-injury kinetic changes—hyperpolarizing shifts in activation thresholds (−5 to −10 mV) and slowed inactivation—that lower action potential thresholds and promote high-frequency firing [7]. Computational modeling confirms that these biophysical alterations amplify DRG neuron excitability by 2.5-fold, directly correlating with tactile allodynia [7].Nav1.8 is a compelling target because its expression is restricted to peripheral sensory neurons. Genetic knockdown or pharmacological blockade reverses allodynia in rat SNL and diabetic neuropathy models without motor impairment, confirming target engagement specificity [1] [8] [9].

Properties

CAS Number

1794753-88-0

Product Name

A-887826-d8

IUPAC Name

5-(4-butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide

Molecular Formula

C26H29ClN4O3

Molecular Weight

489.042

InChI

InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32)/i9D2,10D2,12D2,13D2

InChI Key

JPJGFWKHSMUKFO-YPGVYFNXSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl

Synonyms

5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl-d8)-3-pyridinyl]methyl]-3-pyridinecarboxamide; A 887826-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.